5-フルオロ-6-ヨードウリジン

説明

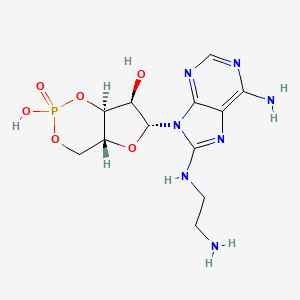

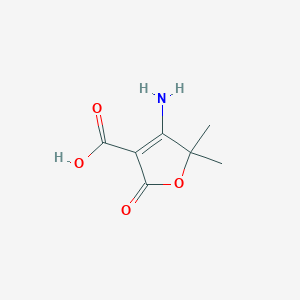

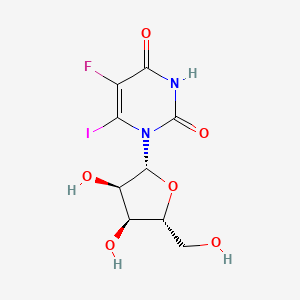

5-Fluoro-6-iodouridine is a useful research compound. Its molecular formula is C9H10FIN2O6 and its molecular weight is 388.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-6-iodouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-iodouridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究: 一連の新規5-FIU誘導体が合成され、抗腫瘍活性が評価されています。 一部の化合物は、in vitroで腫瘍細胞の増殖を効果的に阻害しますが、in vivo試験では肝臓と肺組織の毒性が明らかになりました .

- 研究: 5-FUを含むフッ素化ピリミジンは、癌の治療に使用されます。 研究者は、薬理学的特性を強化するために、修飾とプロドラッグの開発を続けています .

抗腫瘍活性

フッ素化ピリミジン

要約すると、5-フルオロ-6-ヨードウリジンは、抗腫瘍活性から診断画像まで、さまざまな研究分野で有望な化合物です。その独特の特性により、癌療法の進歩と核酸生物学の理解に役立つ貴重な化合物となっています。 研究者は、その用途を探求し、個別化医療における使用を最適化し続けています . 詳細が必要な場合や、他に質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

5-Fluoro-6-iodouridine, also known as 5-fluorouridine, primarily targets uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

5-Fluorouridine interacts with its target, uridine phosphorylase, by integrating into the pyrimidine nucleosides and analogues . This interaction can lead to the disruption of normal cellular processes, such as DNA replication and RNA transcription .

Biochemical Pathways

The compound affects the pyrimidine salvage pathway, leading to downstream effects on DNA replication and RNA transcription . Non-coding RNAs play a central role in the response to 5-Fluorouridine, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Result of Action

The molecular and cellular effects of 5-Fluorouridine’s action primarily involve the inhibition of DNA replication and RNA transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorouridine. For instance, the presence of certain microorganisms can affect the degradation of the compound . Additionally, the concentration of the compound and the amount ingested over time can influence its beneficial or harmful effects .

生化学分析

Cellular Effects

The effects of 5-Fluoro-6-iodouridine on cellular processes are profound. In various cell types, this compound has been shown to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways, including the activation of DNA damage response pathways and the inhibition of cell proliferation . Furthermore, 5-Fluoro-6-iodouridine affects gene expression by incorporating into RNA, thereby altering the transcriptional landscape of the cell . These cellular effects make it a valuable tool in cancer research and antiviral therapy.

Molecular Mechanism

At the molecular level, 5-Fluoro-6-iodouridine exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis . Additionally, the compound incorporates into RNA, disrupting normal RNA function and leading to the inhibition of protein synthesis . These molecular interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-6-iodouridine have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that prolonged exposure to 5-Fluoro-6-iodouridine can lead to the development of resistance in some cell lines, highlighting the importance of monitoring its effects over time . Additionally, the compound’s stability and degradation profile are crucial factors in its therapeutic application.

Dosage Effects in Animal Models

The effects of 5-Fluoro-6-iodouridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication and reduce tumor growth without significant toxicity . At higher doses, 5-Fluoro-6-iodouridine can cause adverse effects, including hepatotoxicity and myelosuppression . These dosage-dependent effects underscore the importance of optimizing the dosage regimen to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

5-Fluoro-6-iodouridine is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and uridine phosphorylase, which convert it into its active metabolites . These metabolites then incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . Understanding these metabolic pathways is essential for optimizing the therapeutic use of 5-Fluoro-6-iodouridine.

Transport and Distribution

The transport and distribution of 5-Fluoro-6-iodouridine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells. Once inside the cell, 5-Fluoro-6-iodouridine can accumulate in the nucleus and cytoplasm, where it exerts its biochemical effects . The distribution of the compound within different tissues can influence its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of 5-Fluoro-6-iodouridine is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleic acid metabolism . The subcellular localization of 5-Fluoro-6-iodouridine is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHATZRJXXACM-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583099 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87818-06-2 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。